molecular formula C12H15NO B11905189 1-(Ethoxymethyl)-3,4-dihydroisoquinoline CAS No. 88422-90-6

1-(Ethoxymethyl)-3,4-dihydroisoquinoline

Cat. No.: B11905189
CAS No.: 88422-90-6
M. Wt: 189.25 g/mol
InChI Key: NENUROUAIGJZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethoxymethyl)-3,4-dihydroisoquinoline is a heterocyclic organic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products. The ethoxymethyl group attached to the nitrogen atom in the isoquinoline ring enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxymethyl)-3,4-dihydroisoquinoline typically involves the reaction of 3,4-dihydroisoquinoline with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxymethyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

Biological Activities

1-(Ethoxymethyl)-3,4-dihydroisoquinoline exhibits a range of biological activities that suggest its potential as a therapeutic agent:

  • Antiviral Properties : Research indicates that compounds within this class may possess antiviral activity against various viruses, including cytomegalovirus (HCMV) .
  • Anticancer Activity : The compound has been studied for its ability to inhibit cancer cell proliferation through mechanisms that may involve modulation of cellular pathways related to apoptosis and cell cycle regulation .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • A study published in MDPI demonstrated the successful synthesis of related isoquinoline derivatives with significant biological activity, paving the way for further exploration of similar compounds .
  • Another investigation highlighted the compound's interaction with biological targets, revealing insights into its mechanism of action and potential therapeutic pathways.

Mechanism of Action

The mechanism of action of 1-(Ethoxymethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The ethoxymethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects.

Comparison with Similar Compounds

  • 1-(Methoxymethyl)-3,4-dihydroisoquinoline
  • 1-(Butoxymethyl)-3,4-dihydroisoquinoline
  • 1-(Isopropoxymethyl)-3,4-dihydroisoquinoline

Comparison: 1-(Ethoxymethyl)-3,4-dihydroisoquinoline is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. The choice of substituent can significantly influence the compound’s solubility, stability, and overall efficacy in various applications.

Biological Activity

1-(Ethoxymethyl)-3,4-dihydroisoquinoline is a compound belonging to the isoquinoline class, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a dihydroisoquinoline core with an ethoxymethyl substituent. This modification enhances its solubility and may influence its pharmacological properties. The structural uniqueness contributes to its interaction with various biological targets.

Anticancer Potential

Research indicates that compounds related to this compound exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound's mechanism involves interaction with specific enzymes and receptors that are crucial for cancer cell survival. For instance, studies have shown that it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is essential for DNA repair in cancer cells .

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. Compounds in this class have demonstrated the ability to mitigate oxidative stress and inflammation in neuronal cells.

  • Case Study : In vitro studies showed that derivatives of 3,4-dihydroisoquinoline exhibited neuroprotective effects by reducing neuronal cell death induced by oxidative stress .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in treating infectious diseases.

  • Research Findings : A study highlighted its effectiveness against specific bacterial strains, demonstrating a dose-dependent response in inhibiting bacterial growth .

Structure-Activity Relationship (SAR)

The SAR of this compound indicates that modifications to the dihydroisoquinoline structure significantly affect its biological activity.

Compound Name Structure Characteristics Unique Features
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinolineContains a chlorophenyl group and methoxy substituentsExhibits significant anti-cancer activity
8-Fluoro-3,4-dihydroisoquinolineFluorine substitution at position 8Potential use in central nervous system drug development
1-Methyl-3,4-dihydroisoquinolineMethyl group at position 1Known for its antidepressant properties

The ethoxymethyl substituent enhances solubility and alters pharmacokinetic properties compared to other similar compounds, improving interaction with biological targets .

Properties

CAS No.

88422-90-6

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(ethoxymethyl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C12H15NO/c1-2-14-9-12-11-6-4-3-5-10(11)7-8-13-12/h3-6H,2,7-9H2,1H3

InChI Key

NENUROUAIGJZTN-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NCCC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.